molecular formula C18H14N4O B2941841 5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1172497-81-2

5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B2941841
CAS RN: 1172497-81-2
M. Wt: 302.337
InChI Key: OHOUBERYFWRBQL-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is a hybrid molecule that combines the structural features of pyrazole, toluene, and oxadiazole, making it a unique and versatile compound for various applications.

Scientific Research Applications

Pharmacological Potential

The pharmacological exploration of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has been extensive. These compounds have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions . For instance, specific derivatives have demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This illustrates their versatile pharmacological profiles, potentially useful in the development of new therapeutic agents (Faheem, 2018).

Antimicrobial Applications

Novel derivatives of oxadiazoles have been synthesized and characterized for their antimicrobial efficacy against various strains of bacteria and fungi. Antimicrobial activity testing of these compounds has shown promising results against gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. This positions these compounds as potential candidates for addressing the growing concern of antibiotic resistance (Desai & Vaja, 2018).

Material Science and Electronics

In the realm of material science, oxadiazole derivatives have been investigated for their liquid crystalline properties and electronic applications . For example, studies on the effect of different terminal substituents on the liquid crystalline properties of synthesized 1,2,4-oxadiazole derivatives have revealed insights into the relationship between molecular structure and mesophase behavior. This knowledge is crucial for the development of advanced materials for electronic displays and other applications (Ali & Tomi, 2018). Additionally, oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), demonstrating their potential to improve the efficiency and performance of electronic devices (Shih et al., 2015).

properties

IUPAC Name

3-(3-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-12-6-5-9-14(10-12)17-20-18(23-22-17)15-11-19-21-16(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOUBERYFWRBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole

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